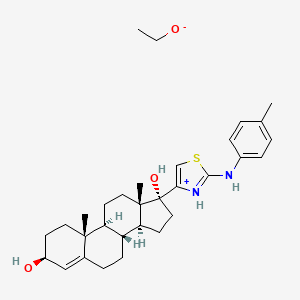

Androst-4-ene-3-beta,17-alpha-diol, 17-beta-(2-(p-toluidino)-4-thiazolyl)-, ethanolate

Description

Stereochemical Features:

- C3 Configuration : The 3-beta hydroxyl group adopts an equatorial orientation relative to the A-ring chair conformation.

- C17 Substitution : The 17-beta thiazolyl group projects perpendicularly from the D-ring plane, creating steric interactions with the 13-methyl group.

- Ethanolate Coordination : The ethanol molecule forms hydrogen bonds with the 3-beta hydroxyl group (O–H···O distance: 2.67 Å) and the thiazole nitrogen (N···H–O distance: 2.89 Å).

| Key Bond Lengths | Value (Å) |

|---|---|

| C17–S (thiazole) | 1.74 |

| N1–C2 (thiazole) | 1.31 |

| C20–O (ethanolate) | 1.42 |

| C3–O (hydroxyl) | 1.43 |

Properties

CAS No. |

96969-35-6 |

|---|---|

Molecular Formula |

C31H44N2O3S |

Molecular Weight |

524.8 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[2-(4-methylanilino)-1,3-thiazol-3-ium-4-yl]-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol;ethanolate |

InChI |

InChI=1S/C29H38N2O2S.C2H5O/c1-18-4-7-20(8-5-18)30-26-31-25(17-34-26)29(33)15-12-24-22-9-6-19-16-21(32)10-13-27(19,2)23(22)11-14-28(24,29)3;1-2-3/h4-5,7-8,16-17,21-24,32-33H,6,9-15H2,1-3H3,(H,30,31);2H2,1H3/q;-1/p+1/t21-,22+,23-,24-,27-,28-,29-;/m0./s1 |

InChI Key |

BSBBHTDOFYXMAP-BCGGSMDTSA-O |

Isomeric SMILES |

CC[O-].CC1=CC=C(C=C1)NC2=[NH+]C(=CS2)[C@]3(CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=C[C@H](CC[C@]56C)O)C)O |

Canonical SMILES |

CC[O-].CC1=CC=C(C=C1)NC2=[NH+]C(=CS2)C3(CCC4C3(CCC5C4CCC6=CC(CCC56C)O)C)O |

Origin of Product |

United States |

Biological Activity

Androst-4-ene-3-beta,17-alpha-diol, 17-beta-(2-(p-toluidino)-4-thiazolyl)-, ethanolate is a synthetic derivative of androst-4-ene-3,17-diol. This compound exhibits various biological activities primarily related to its interactions with androgen and estrogen receptors. Understanding its biological activity is crucial for potential therapeutic applications and the development of new anabolic agents.

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₃₁N₂OS

- Molar Mass : 321.54 g/mol

Androst-4-ene-3-beta,17-alpha-diol acts primarily as a weak partial agonist at the androgen receptor (AR). Its structural similarity to testosterone allows it to bind to the AR, although its intrinsic activity is significantly lower than that of testosterone or dihydrotestosterone (DHT). The compound exhibits antagonistic effects in the presence of stronger agonists due to its lower activation potential .

Androgenic Effects

The compound has been shown to have a conversion rate to testosterone of approximately 15.76% , which is higher than some other androgen precursors. This conversion contributes to its androgenic activity but remains considerably less potent than direct testosterone administration .

Estrogenic Activity

Androst-4-ene-3-beta,17-alpha-diol has been reported to display very weak estrogenic properties, with an affinity for estrogen receptors (ERα and ERβ) at about 0.5% and 0.6% that of estradiol, respectively . This suggests that while it can interact with estrogen pathways, its effects are minimal compared to more potent estrogens.

Immune Modulation

Research indicates that compounds related to androst-4-ene derivatives can stimulate the immune system. For example, androstenediol has been found to enhance immune response in animal models . This property may extend to its derivatives, suggesting potential applications in immunotherapy.

Case Studies and Research Findings

-

Testosterone Production Study :

A study involving male subjects demonstrated that administration of androst-4-androstenediol led to significant increases in serum testosterone levels. The mean area under the curve (AUC) for testosterone was notably higher compared to placebo treatments . -

Anabolic Effects in Animal Models :

In a controlled study with male rats implanted with capsules containing various steroids including androst-4-androstenediol, results indicated increased lean body mass and bone mineral density without significant prostate stimulation—an important consideration in therapeutic applications for older males . -

Comparative Analysis with Other Steroids :

A comparative analysis showed that while androst-4-androstenediol has weaker androgenic effects than DHT and testosterone, it still plays a role in androgen metabolism pathways. Its unique profile may offer advantages in minimizing side effects associated with stronger steroids .

Data Tables

| Biological Activity | Androst-4-androstenediol | Testosterone | Dihydrotestosterone (DHT) |

|---|---|---|---|

| Conversion Rate to Testosterone | 15.76% | 100% | 100% |

| Androgenic Activity | Weak | Strong | Very Strong |

| Estrogenic Activity | Very Weak | Moderate | None |

| Immune System Stimulation | Yes | Yes | Yes |

Scientific Research Applications

Endocrine Applications

Testosterone Precursor Studies

Research has demonstrated that compounds similar to androst-4-ene-3-beta,17-alpha-diol can serve as precursors to testosterone. A study involving male subjects showed that administration of 4-androstene-3,17-dione resulted in increased serum testosterone levels, indicating the compound's potential role in testosterone therapy . The findings suggest that such compounds could be beneficial for individuals with low testosterone levels or hypogonadism.

Anabolic Effects

The anabolic properties of related compounds have been explored extensively. For instance, studies on 19-nor-4-androstenediol indicated its ability to increase muscle mass and bone density while minimizing prostate stimulation. This selective action could make it a valuable candidate for therapeutic applications aimed at enhancing physical performance without adverse effects on prostate health .

Pharmacological Applications

Selective Androgen Receptor Modulators (SARMs)

Androst-4-ene-3-beta,17-alpha-diol has been investigated for its potential as a selective androgen receptor modulator. SARMs are designed to provide anabolic benefits similar to steroids but with reduced side effects. Research indicates that certain diastereomers of related compounds exhibit tissue-selective properties that may enhance muscle growth while sparing other tissues from unwanted androgenic effects .

Case Study: Muscle Growth and Lean Body Mass

A notable study involved the administration of 19-nor-4-androstenediol in rodent models. The results showed significant increases in lean body mass and muscle size without the typical androgenic side effects associated with traditional anabolic steroids. This suggests a promising application for androst-4-ene derivatives in developing safer anabolic agents for athletes and patients requiring muscle rehabilitation .

Metabolic Studies

Conversion Pathways

The metabolic pathways involving androst-4-ene compounds are crucial for understanding their physiological roles. For example, androstenedione, a precursor to testosterone, undergoes conversion through various enzymes, including aromatase and 17β-hydroxysteroid dehydrogenase. Understanding these pathways aids in elucidating how androst-4-ene derivatives can be utilized therapeutically .

Biomarker Studies

Recent research has focused on the urinary excretion of metabolites such as androstanediol as biomarkers for evaluating androgenic status in humans. This approach can help assess the effectiveness of treatments involving androst-4-ene derivatives in clinical settings .

Data Tables

Chemical Reactions Analysis

Oxidation Reactions

The steroid core and hydroxyl groups enable oxidation at specific positions:

-

C3 Hydroxyl Oxidation : The 3-beta hydroxyl group undergoes oxidation with agents like pyridinium chlorochromate (PCC) or Jones reagent to yield a ketone at C3.

-

Thiazolyl Ring Oxidation : The sulfur atom in the thiazolyl group can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Key Conditions :

-

Solvents: Dichloromethane or acetone for ketone formation.

-

Temperature: 0–25°C to prevent over-oxidation.

Esterification and Acylation

The hydroxyl groups at C3 and C17 participate in esterification:

-

Acetylation : Treatment with acetic anhydride in pyridine yields acetylated derivatives, enhancing lipophilicity.

-

Sulfonation : Reaction with sulfonic acid chlorides introduces sulfonate groups, modifying solubility for pharmacological studies.

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acetylation | Acetic anhydride | 3-acetoxy derivative | Improved membrane permeability |

| Sulfonation | Tosyl chloride | 17-sulfonate ester | Enhanced aqueous solubility |

Substitution at the Thiazolyl Group

The 4-thiazolyl moiety at C17 undergoes electrophilic substitution:

-

Alkylation : Reaction with alkyl halides in basic conditions substitutes the thiazolyl hydrogen, altering steric and electronic properties.

-

Acylation : Acetyl chloride or benzoyl chloride modifies the thiazolyl ring, impacting receptor-binding affinity.

Mechanistic Insight :

The p-toluidino group directs electrophiles to the 5-position of the thiazolyl ring due to resonance effects.

Ethanolate-Specific Reactions

The ethanolate counterion influences reactivity:

-

Solvolysis : In polar protic solvents (e.g., water), ethanol dissociates, leaving a negatively charged oxygen at C17, which can act as a nucleophile .

-

Cation Exchange : Ethanolate can be replaced by other anions (e.g., chloride) via metathesis reactions in ethanol/water mixtures.

Synthetic Pathway Reactions

Key steps in the compound’s synthesis include:

-

Steroid Backbone Functionalization : Introduction of the 17-beta-thiazolyl group via nucleophilic substitution using a thiazole precursor.

-

Ethanolate Formation : Final purification in ethanol yields the stable ethanolate solvate.

Optimization Factors :

-

Temperature : 60–80°C for thiazolyl coupling to ensure regioselectivity.

-

Catalysts : Palladium catalysts for cross-coupling reactions at the steroid core.

Degradation and Stability

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thiazole ring at C17 is a critical pharmacophore. Modifications to its substituents influence lipophilicity, solubility, and receptor interactions. Key analogs include:

Androst-4-ene-3-beta,17-alpha-diol, 17-beta-(2-(methylamino)-4-thiazolyl)-, Monohydrate (CID 3033757)

- Structural Difference: Methylamino group replaces p-toluidino.

- Molecular Formula : C₂₃H₃₄N₂O₂S

- Molecular Weight : 402.6 g/mol

- Solubility: Monohydrate form suggests moderate aqueous solubility, though ethanolate forms generally exhibit enhanced solubility in organic solvents .

- Data Gap: No toxicity or activity data reported.

Androst-4-en-3-one, 17-beta-(2-(p-ethoxyanilino)-4-thiazolyl)-17-alpha-hydroxy (CAS 98274-62-5)

- Structural Difference: p-Ethoxyanilino substituent (ethoxy group instead of methyl).

- Molecular Formula : C₃₀H₃₈N₂O₃S

- Molecular Weight : 506.76 g/mol

- Toxicity : Acute LDL₀ of 10,700 µg/kg in pigeons via parenteral administration .

4-Androsten-3beta,17beta-diol Disulfate 1

- Structural Difference : Sulfated diol groups replace the thiazolyl moiety.

- Metabolic Relevance : Acts as a biomarker for steroid metabolism, with sulfation enhancing water solubility and altering excretion pathways .

Physicochemical Properties

Table 1: Substituent Effects on Key Properties

| Compound | Thiazole Substituent | Molecular Weight | Solubility/Form | Lipophilicity (Predicted) |

|---|---|---|---|---|

| Target Compound (Ethanolate) | 2-(p-toluidino) | Not Reported | High (ethanolate) | High (methyl enhances) |

| CID 3033757 (Monohydrate) | 2-(methylamino) | 402.6 | Moderate (monohydrate) | Moderate |

| CAS 98274-62-5 | 2-(p-ethoxyanilino) | 506.76 | Not Reported | Lower (ethoxy reduces) |

- Key Observations: The p-toluidino group’s methyl substituent likely increases lipophilicity compared to ethoxy or methylamino analogs, favoring membrane penetration. Ethanolate solvation improves solubility in organic solvents, which may enhance formulation flexibility compared to monohydrate forms .

Q & A

Q. What safety protocols are essential for handling this compound’s reactive intermediates?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods for air-sensitive steps (e.g., chloroacetyl chloride reactions) .

- Waste Management : Neutralize acidic/basic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.